3-Azabicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[321]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound It is part of the azabicyclo[321]octane family, which is known for its unique bicyclic structure that includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octane-1-carboxylic acid typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with a non-covalent mechanism of action . This inhibition can modulate inflammatory responses, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound, often used in the synthesis of tropane alkaloids.
Uniqueness
3-Azabicyclo[321]octane-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-2-1-6(3-8)4-9-5-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
SSYIXPHYICNAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CNC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.